![molecular formula C16H19FN2O3 B3018791 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate CAS No. 926102-44-5](/img/structure/B3018791.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FUB-AMB, and it belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-AMB is a potent synthetic cannabinoid that has been used for various scientific research purposes.
Wirkmechanismus
The mechanism of action of FUB-AMB involves its interaction with the CB1 and CB2 receptors of the endocannabinoid system. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. FUB-AMB binds to these receptors and activates them, leading to various physiological effects. The activation of the CB1 receptors in the brain is responsible for the compound's psychoactive effects, while the activation of the CB2 receptors in the immune system is responsible for its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
FUB-AMB has been found to have various biochemical and physiological effects on the body. Some of the effects include increased heart rate, blood pressure, and body temperature. The compound also has potential analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of various medical conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FUB-AMB in scientific research is its potent activity, which allows researchers to use smaller quantities of the compound in their experiments. This reduces the cost of research and also minimizes the risk of adverse effects. However, one of the limitations of using FUB-AMB is its potential toxicity, which requires researchers to handle the compound with care and follow strict safety protocols.
Zukünftige Richtungen
There are various future directions for the research of FUB-AMB. One of the areas of interest is the study of the compound's potential use in the treatment of various medical conditions such as chronic pain and inflammation. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various psychiatric disorders such as anxiety and depression. Additionally, the study of the compound's pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in clinical settings.
Conclusion:
In conclusion, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate is a potent synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in various fields. The compound's interaction with the endocannabinoid system has led to its potential use in the treatment of various medical conditions. However, the compound's potential toxicity requires researchers to handle it with care and follow strict safety protocols. Future research directions include the study of the compound's potential therapeutic use and its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of FUB-AMB involves the reaction between 2-(4-fluorophenyl)acetic acid and (1-cyano-1,2-dimethylpropyl)carbamic chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
FUB-AMB has been used in various scientific research studies to investigate its potential applications in different fields. One of the most significant areas of research is the study of the compound's effects on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep. FUB-AMB has been found to interact with the endocannabinoid system, which has led to its potential use in the treatment of various medical conditions.
Eigenschaften
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-11(2)16(3,10-18)19-14(20)9-22-15(21)8-12-4-6-13(17)7-5-12/h4-7,11H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGNPSVPAOUBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.